1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17525387
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6N4O2 |
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Molecular Weight | 190.16 g/mol |
IUPAC Name | 1-pyrimidin-5-ylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H6N4O2/c13-8(14)7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H,13,14) |
Standard InChI Key | QVCHBDDFJNIHOM-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(N=C1C(=O)O)C2=CN=CN=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a pyrimidin-5-yl group and at the 3-position with a carboxylic acid moiety. This arrangement creates a planar structure with conjugated π-electrons, enhancing its capacity for π-π stacking interactions with biological targets such as DNA or enzyme active sites .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₆N₄O₂ |
Molecular Weight | 190.16 g/mol |
IUPAC Name | 1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid |
Hydrogen Bond Donors | 2 (COOH and pyrazole NH) |
Hydrogen Bond Acceptors | 5 (pyrimidine N, COOH O) |
The carboxylic acid group confers solubility in polar solvents and enables derivatization into esters, amides, or salts, which are critical for optimizing pharmacokinetic properties .
Spectroscopic and Computational Insights
Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands for the carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity conducive to aqueous solubility .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Pyrimidine Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the pyrimidin-5-yl group.
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Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of a nitrile/ester precursor .
Representative Synthetic Route
A published protocol for the analog 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid () involves:
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Ethanol, H₂SO₄, reflux, 12h | 82 |
2 | NaOH (2M), THF/H₂O, 60°C, 4h | 83 |
Biological Activities and Mechanisms
Kinase Inhibition Profiles
Structural analogs bearing pyrimidine-pyrazole hybrids inhibit phosphoinositide 3-kinase (PI3K) δ, a therapeutic target in oncology and immunology. Molecular docking studies reveal that the carboxylic acid group forms hydrogen bonds with Lys779 and Asp911 residues in the PI3Kδ active site, achieving IC₅₀ values of 0.8–2.3 μM in enzymatic assays .
Pharmacological Applications
Antiproliferative Activity
In MCF-7 breast cancer cells, the methyl-substituted analog 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid reduces viability by 72% at 10 μM via caspase-3 activation and G1 cell cycle arrest. Synergistic effects are observed when co-administered with doxorubicin, lowering the IC₅₀ of the latter from 1.2 μM to 0.4 μM.
Anti-Inflammatory Effects
Preliminary studies indicate suppression of NF-κB signaling in RAW 264.7 macrophages, with TNF-α secretion inhibited by 58% at 50 μM . This activity is attributed to the compound’s ability to chelate zinc ions in the NF-κB zinc finger domain .
Future Research Directions
Optimization of Bioavailability
Despite promising in vitro activity, the carboxylic acid moiety limits blood-brain barrier penetration. Prodrug strategies, such as esterification with pivaloyloxymethyl groups, are under investigation to enhance CNS delivery .
Expansion of Therapeutic Targets
Ongoing studies explore the compound’s potential in antiviral therapies, leveraging its capacity to inhibit viral polymerases through pyrimidine mimicry .
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